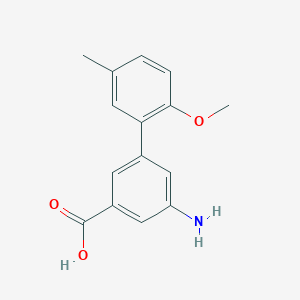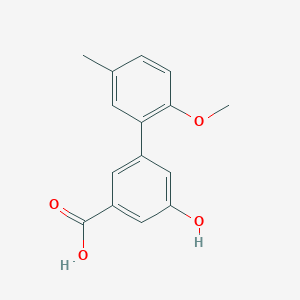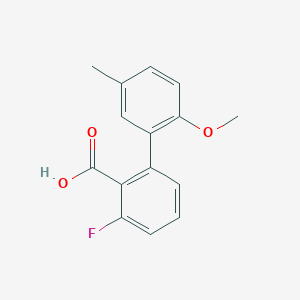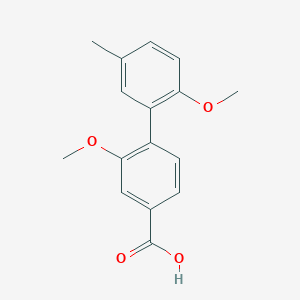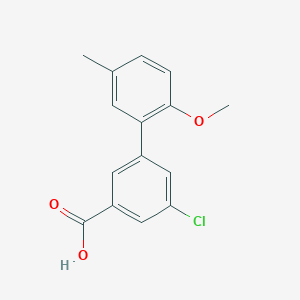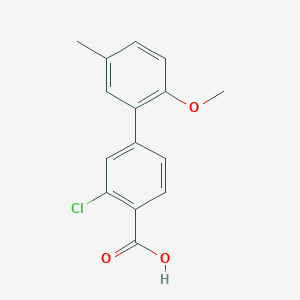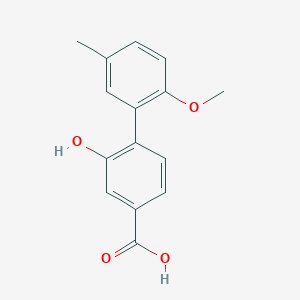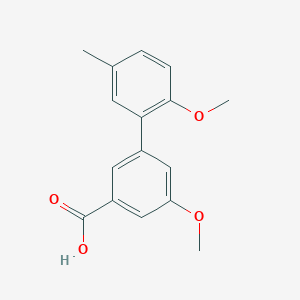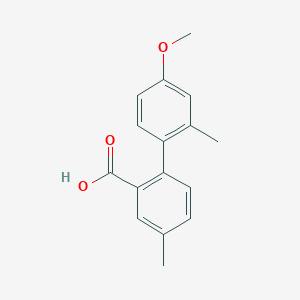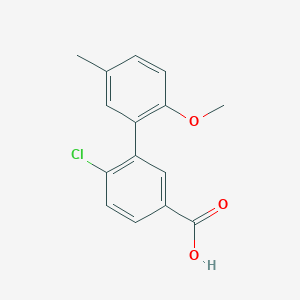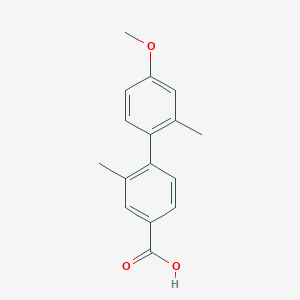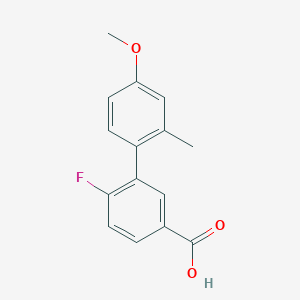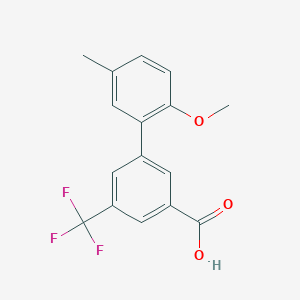
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) is a compound of significant scientific interest. It is a highly effective synthetic reagent used in a variety of laboratory applications and has been researched extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a reagent in a variety of laboratory applications, including the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The exact mechanism of action of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been found to possess antioxidant properties, which may be responsible for its anti-cancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) have been studied extensively. In animal models, it has been found to possess anti-inflammatory and antioxidant properties, as well as anti-cancer activity. It has also been found to inhibit the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been found to possess anti-fungal and anti-bacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) in laboratory experiments are numerous. It is a highly effective reagent and can be used in a variety of laboratory applications. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is a highly reactive compound, and therefore must be handled with care to avoid potential hazards.
Orientations Futures
There are numerous potential future directions for the use of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%). One potential application is the development of new therapeutic agents based on its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further research could be conducted to explore its potential use as an inhibitor of COX-2 and other enzymes involved in the production of inflammatory mediators. Furthermore, research could be conducted to explore its potential use as an anti-fungal and anti-bacterial agent. Finally, further research could be conducted to explore its potential use in the synthesis of other organic compounds.
Méthodes De Synthèse
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-methoxy-5-methylphenol with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields the desired product in high yields (up to 95%).
Propriétés
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-3-4-14(22-2)13(5-9)10-6-11(15(20)21)8-12(7-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWYOLVOQRQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689961 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-43-4 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

